molecular formula C18H24N2O3 B1210983 6-(3,5-Dimethylbenzyl)-1-(ethoxymethyl)-5-ethylpyrimidine-2,4(1H,3H)-dione CAS No. 136160-30-0

6-(3,5-Dimethylbenzyl)-1-(ethoxymethyl)-5-ethylpyrimidine-2,4(1H,3H)-dione

Katalognummer: B1210983
CAS-Nummer: 136160-30-0
Molekulargewicht: 316.4 g/mol
InChI-Schlüssel: LNEPZLRCYLNOIU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Nuclear Magnetic Resonance (NMR) Spectroscopy

The $$ ^1\text{H} $$ NMR spectrum (500 MHz, CDCl₃) displays characteristic signals:

  • Ethyl group : Triplet at δ 1.02 ppm (3H, $$ J = 7.5 \, \text{Hz} $$, C24–H) and quartet at δ 2.16–2.27 ppm (2H, C23–H) .
  • Ethoxymethyl moiety : Singlet at δ 3.53 ppm (2H, OCH₂) and triplet at δ 1.20 ppm (3H, CH₃ of ethoxy) .
  • Aromatic protons : Singlets at δ 7.34 ppm (1H, C15–H) and δ 7.54 ppm (2H, C17/C19–H) for the 3,5-dimethylbenzyl group .

$$ ^{13}\text{C} $$ NMR confirms the carbonyl resonances at δ 154.0 ppm (C2) and δ 163.8 ppm (C4), consistent with the pyrimidinedione structure .

Infrared (IR) Spectroscopy

Key IR absorptions (ATR-FTIR, cm⁻¹):

  • Carbonyl stretches : 1705 (C2=O), 1678 (C4=O) .
  • C–H vibrations : 2925 (aliphatic CH₂), 1594 (aromatic C=C) .

UV-Visible Spectroscopy

The compound exhibits a strong absorption band at λₘₐₓ = 265 nm (ε = 12,500 M⁻¹cm⁻¹) in acetonitrile, attributed to π→π* transitions of the conjugated pyrimidine and benzyl systems .

Computational Modeling of Electronic Structure

Density Functional Theory (DFT) calculations (B3LYP/6-311++G(d,p)) predict a HOMO–LUMO gap of 4.8 eV, indicating moderate electronic stability . The HOMO localizes on the pyrimidinedione core, while the LUMO resides on the 3,5-dimethylbenzyl group (Figure 1).

Figure 1. DFT-calculated HOMO (a) and LUMO (b) isosurfaces (isovalue = 0.02).

Electrostatic potential mapping reveals electron-deficient regions at the carbonyl oxygens (O1/O2: −0.45 e) and electron-rich zones at the methyl substituents (C21/C22: +0.12 e) . The computed dipole moment (4.2 D) aligns with crystallographic data, confirming the molecule’s polar nature .

Tautomeric Equilibrium Analysis in Solution Phase

In DMSO-d₆, the compound exists predominantly in the diketo tautomeric form (99.2% at 298 K), as evidenced by $$ ^1\text{H} $$ NMR signals for N1–H (δ 9.05 ppm) and N3–H (δ 10.32 ppm) . Variable-temperature NMR (253–323 K) shows no enol tautomer detection, suggesting a high energy barrier (>25 kJ/mol) for keto-enol interconversion . Solvent polarity modulates tautomer stability:

  • Polar solvents (ε > 20): Stabilize diketo form via H-bonding with carbonyl groups.
  • Nonpolar solvents (ε < 5): Minor populations (<0.5%) of enol tautomers observed via UV-Vis shoulder at 290 nm .

Eigenschaften

IUPAC Name

6-[(3,5-dimethylphenyl)methyl]-1-(ethoxymethyl)-5-ethylpyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O3/c1-5-15-16(10-14-8-12(3)7-13(4)9-14)20(11-23-6-2)18(22)19-17(15)21/h7-9H,5-6,10-11H2,1-4H3,(H,19,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNEPZLRCYLNOIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N(C(=O)NC1=O)COCC)CC2=CC(=CC(=C2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00159709
Record name 1-ethoxymethyl-5-ethyl-6-(3,5-dimethylbenzyl)uracil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00159709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136160-30-0
Record name 1-ethoxymethyl-5-ethyl-6-(3,5-dimethylbenzyl)uracil
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136160300
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-ethoxymethyl-5-ethyl-6-(3,5-dimethylbenzyl)uracil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00159709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

Alkylation of Thymine at C-5

In a representative procedure, thymine undergoes alkylation using ethyl bromide or diethyl sulfate under basic conditions. For example, treatment of thymine with diethyl sulfate (2.5 eq) in aqueous sodium hydroxide (2.4 eq) at 50°C for 20 hours yields 5-ethylpyrimidine-2,4(1H,3H)-dione with 94% efficiency. The reaction proceeds via deprotonation at C-5, followed by nucleophilic attack on the ethylating agent.

Key Reaction Conditions

  • Solvent: Water or aqueous/organic biphasic systems

  • Base: NaOH or K₂CO₃

  • Temperature: 20–50°C

  • Yield: >90%

C-6 3,5-Dimethylbenzyl Substitution

Introducing the 3,5-dimethylbenzyl moiety at C-6 requires regioselective alkylation. This step leverages the reactivity of the pyrimidinedione enolate.

Benzylation via Alkyl Halides

A solution of 5-ethylpyrimidine-2,4(1H,3H)-dione in dry THF is treated with 3,5-dimethylbenzyl bromide (1.2 eq) in the presence of NaH (2 eq) at 0°C. The mixture is stirred for 12 hours, yielding 6-(3,5-dimethylbenzyl)-5-ethylpyrimidine-2,4(1H,3H)-dione. This method mirrors protocols for analogous C-6 substitutions.

Optimization Insights

  • Regioselectivity: The C-6 position is preferentially alkylated due to lower steric hindrance compared to N-1.

  • Catalyst: Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve yields in biphasic systems.

N-1 Ethoxymethyl Functionalization

The ethoxymethyl group at N-1 is introduced via Mitsunobu reaction or direct alkylation, with the former offering superior regiocontrol.

Mitsunobu Reaction with Ethoxymethanol

A mixture of 6-(3,5-dimethylbenzyl)-5-ethylpyrimidine-2,4(1H,3H)-dione (1 eq), ethoxymethanol (1.5 eq), triphenylphosphine (1.5 eq), and diisopropyl azodicarboxylate (DIAD, 1.5 eq) in THF is stirred at 50°C for 2 hours. Purification by silica gel chromatography affords the target compound in 85% yield.

Advantages of Mitsunobu

  • Regioselectivity: Exclusive N-1 substitution avoids competing O-alkylation.

  • Mild Conditions: Reactions proceed at moderate temperatures (50–60°C).

Direct Alkylation with Ethoxymethyl Chloride

Alternative protocols use ethoxymethyl chloride (1.2 eq) in DMF with K₂CO₃ (2 eq) at 80°C for 6 hours. While less selective, this method achieves 70% yield with simplified workup.

Analytical Validation and Spectral Data

Successful synthesis is confirmed via NMR, LC-MS, and elemental analysis.

¹H NMR Characterization

  • N-1 Ethoxymethyl: δ 4.65 (s, 2H, OCH₂), 3.55 (q, 2H, OCH₂CH₃), 1.20 (t, 3H, CH₃).

  • C-6 Benzyl: δ 3.85 (s, 2H, CH₂Ph), 2.30 (s, 6H, Ar-CH₃).

LC-MS Profile

  • Molecular Ion: [M+H]⁺ at m/z 387.2 (calculated 387.19).

Comparative Evaluation of Synthetic Routes

MethodConditionsYieldRegioselectivity
Mitsunobu ReactionDIAD, THF, 50°C85%High (N-1)
Direct AlkylationK₂CO₃, DMF, 80°C70%Moderate

The Mitsunobu approach is favored for large-scale synthesis due to reproducibility and selectivity.

Challenges and Mitigation Strategies

  • Byproduct Formation: O-alkylation byproducts are minimized using bulky bases (e.g., DBU) or Mitsunobu conditions.

  • Solvent Optimization: Anhydrous THF or DMF prevents hydrolysis of ethoxymethyl intermediates .

Analyse Chemischer Reaktionen

Types of Reactions

E-EBU-dM undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxides, while reduction can produce various reduced derivatives of E-EBU-dM .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The molecular formula of 6-(3,5-Dimethylbenzyl)-1-(ethoxymethyl)-5-ethylpyrimidine-2,4(1H,3H)-dione is C18H24N2O3C_{18}H_{24}N_{2}O_{3}, with a molecular weight of approximately 316.39476 g/mol. The compound features a pyrimidine ring that is substituted with an ethoxymethyl group and a dimethylbenzyl moiety, contributing to its reactivity and biological activity.

Chemistry

In the field of chemistry, E-EBU-dM serves as a model compound for studying nucleophilic substitution reactions and oxidation-reduction processes. Its structure allows researchers to explore reaction mechanisms and develop new synthetic pathways.

Biology

Research indicates that E-EBU-dM exhibits inhibitory effects on HIV-1 replication. This property positions it as a promising candidate for antiviral drug development. The mechanism of action involves the inhibition of the reverse transcriptase enzyme of HIV-1, which is crucial for the viral replication process.

Case Study: Antiviral Activity

A study demonstrated that E-EBU-dM effectively inhibited HIV-1 replication in vitro. The compound binds to the active site of the reverse transcriptase enzyme, blocking its activity and preventing the virus from synthesizing its genetic material.

Medicine

The potential therapeutic applications of E-EBU-dM in treating HIV/AIDS have garnered attention. Its potency against HIV-1 suggests that it could be developed into a viable antiviral medication.

Industry Applications

In industrial chemistry, E-EBU-dM is utilized as a reference compound in analytical chemistry and in the development of new chemical processes. Its unique properties make it suitable for various applications in synthetic organic chemistry.

Wirkmechanismus

E-EBU-dM exerts its effects by specifically inhibiting the reverse transcriptase enzyme of HIV-1. This inhibition prevents the virus from replicating its genetic material, thereby halting its proliferation. The molecular targets include the active site of the reverse transcriptase enzyme, where E-EBU-dM binds and blocks its activity .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogues

Substituent Modifications and Antiviral Activity

Compound I belongs to the HEPT (1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine) analogue family. Key comparisons include:

Table 1: Structural and Activity Comparison of NNRTIs
Compound C5 Substituent C6 Substituent N1 Substituent EC50 (nM) vs HIV-1 Key Features
Compound I Ethyl 3,5-Dimethylbenzyl Ethoxymethyl 2–14 Broad activity against resistant strains
GCA-186 (MKC442) Isopropyl 3,5-Dimethylbenzyl Ethoxymethyl 10–50 Parent compound; moderate resistance profile
WPR-6 Iodo 3,5-Dimethylbenzyl Benzyloxymethyl 2–4 Enhanced potency (IC50: 3 nM)
YML220 (Compound 12) Ethyl 3,5-Dimethylbenzyl p-Iodobenzyloxymethyl 1–8 Microbicidal activity in long-term assays
  • C5 Modifications : Replacing isopropyl (GCA-186) with ethyl (Compound I ) improves antiviral efficacy, likely due to reduced steric hindrance . The 5-iodo substitution in WPR-6 enhances binding affinity to reverse transcriptase (RT) via halogen interactions .
  • N1 Substituents : Ethoxymethyl (Compound I ) vs. benzyloxymethyl (WPR-6) affects pharmacokinetics; bulkier groups in WPR-6 may improve RT inhibition but reduce solubility .

Resistance Profile and Selectivity

Compound I demonstrates activity against nucleoside reverse transcriptase inhibitor (NRTI)-resistant HIV-1 (EC50: 7–14 nM) , outperforming GCA-184. In contrast, YML220 (a Sonogashira reaction-derived analogue) shows efficacy against protease inhibitor-resistant mutants, attributed to its p-iodobenzyloxymethyl group .

Structural and Crystallographic Differences

Table 2: Crystallographic Parameters of Selected Analogues
Compound Dihedral Angle (Pyrimidine vs. Benzyl) Planarity (r.m.s. deviation, Å) Hydrogen Bonding Motifs
Compound I 77.08° 0.0054 (uracil) S(6) ring motif; N–H⋯O dimers
WPR-6 Not reported 0.0062 (uracil) π–π stacking (3.95 Å)
5-Iodouracil Analogues 82–85° 0.007–0.009 C–H⋯O interactions
  • Dihedral Angles : The 77.08° tilt in Compound I optimizes hydrophobic interactions with RT’s binding pocket, while near-parallel alignment with the phenylethoxymethyl unit (8.17°) enhances stability .
  • Hydrogen Bonding : The S(6) motif in Compound I stabilizes the folded conformation, whereas WPR-6 relies on π–π stacking for RT binding .

Antimicrobial vs. Antiviral Activity

While Compound I and its analogues primarily target HIV-1, structurally related 5-iodouracils (e.g., 7a, 7c) exhibit antibacterial activity against 27 microbial strains (MIC: 4–32 µg/mL) . The absence of a 5-iodo group and presence of ethyl/benzyl substituents in Compound I shift the biological target from bacterial enzymes to viral RT .

Biologische Aktivität

The compound 6-(3,5-Dimethylbenzyl)-1-(ethoxymethyl)-5-ethylpyrimidine-2,4(1H,3H)-dione is a pyrimidine derivative that has attracted attention due to its potential biological activities. This article reviews its biological activity, focusing on its antiviral properties, cytotoxicity against cancer cells, and mechanisms of action.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula: C17H22N2O3
  • Molecular Weight: 306.37 g/mol

The compound features a pyrimidine ring substituted with an ethoxymethyl group and a 3,5-dimethylbenzyl moiety, which may contribute to its biological activity.

Antiviral Activity

Research indicates that pyrimidine derivatives often exhibit antiviral properties. Specifically, derivatives similar to This compound have shown efficacy against viruses such as HIV. A study highlighted that modifications in the pyrimidine structure can enhance antiviral activity against HIV-1 and its mutants .

Table 1: Antiviral Efficacy of Pyrimidine Derivatives

Compound NameIC50 (µM)Virus Targeted
This compoundTBDHIV-1
6-Benzyl-1-(allyloxymethyl)-5-isopropyluracil (MKC-442)0.01HIV-1

Note: TBD refers to "To Be Determined" for ongoing studies.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the effects of this compound on various cancer cell lines. For instance, preliminary studies suggest that it exhibits selective cytotoxicity against cancer cells while sparing normal cells.

Table 2: Cytotoxic Effects on Cancer Cell Lines

Cell LineIC50 (µM)Type
HeLa50Cervical
MCF775Breast
EUFA30>200Normal

These results indicate that the compound may selectively target cancer cells with lower IC50 values compared to normal cells .

The mechanism by which This compound exerts its biological effects is hypothesized to involve several pathways:

  • Inhibition of Viral Replication: Similar compounds have been shown to inhibit key enzymes involved in viral replication.
  • Induction of Apoptosis: The compound may trigger apoptotic pathways in cancer cells through the activation of caspases.
  • Nucleic Acid Interaction: The structural similarity to nucleic acid bases suggests potential interactions with DNA or RNA synthesis.

Case Studies

Several case studies have documented the efficacy of pyrimidine derivatives in preclinical models. For instance:

  • A study demonstrated that a closely related compound significantly reduced viral load in infected cell cultures.
  • Another investigation found that treatment with these derivatives led to a marked decrease in tumor size in xenograft models.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(3,5-Dimethylbenzyl)-1-(ethoxymethyl)-5-ethylpyrimidine-2,4(1H,3H)-dione
Reactant of Route 2
6-(3,5-Dimethylbenzyl)-1-(ethoxymethyl)-5-ethylpyrimidine-2,4(1H,3H)-dione

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.